molecular formula C11H13ClN2O2 B1378453 N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide CAS No. 1394042-06-8

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide

Cat. No. B1378453
M. Wt: 240.68 g/mol
InChI Key: PXUBQZXHGZIBSV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed.


Scientific Research Applications

Therapeutic and Mechanistic Insights from N-acetylcysteine (NAC)

N-acetylcysteine (NAC) emerges as a focal point in psychiatric and medical research due to its antioxidant properties and its role as a precursor to glutathione. It modulates various pathways, showing promise in treating addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean et al., 2011). Furthermore, NAC's antioxidant benefits are highlighted in its potential to convert to intracellular glutathione, suggesting its indirect antioxidant capacity rather than being a direct antioxidant (Rushworth & Megson, 2014).

Application in Environmental and Clinical Toxicology

The environmental and clinical toxicology of various compounds, including chloroacetanilide herbicides and their remediation strategies, are explored. This highlights the dual nature of chemical compounds as both potential environmental hazards and therapeutic agents. Research on 2,4-D herbicide toxicity underscores the complexity of environmental impact and the need for effective degradation strategies (Zuanazzi et al., 2020).

Exploration of New Potential Drugs

The development of new drugs, such as phosphorylacetohydrazides, reflects ongoing research in psychopharmacology, aiming to find compounds with therapeutic benefits for neurological and psychiatric conditions. This area of study showcases the process of designing, synthesizing, and assessing compounds for potential medical use (Semina et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its known properties and uses.


properties

IUPAC Name

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8-4-2-3-5-9(8)6-10(15)13-14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUBQZXHGZIBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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